2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Overview
Description
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a sulfonamide group attached to the benzoxazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves using methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, with potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired benzoxazole derivatives .
Chemical Reactions Analysis
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium carbonate, tert-butyl hydroperoxide, and sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives, which have applications in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Benzoxazole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide can be compared with other benzoxazole derivatives, such as:
2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide: This compound has a similar structure but includes additional methoxy and methyl groups.
2-(tert-Butyl)-6-chlorobenzo[d]oxazole: This compound lacks the sulfonamide group, making it less versatile in certain applications. The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability for various applications
Properties
IUPAC Name |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-11(2,3)10-14-7-5-4-6(12)9(8(7)17-10)18(13,15)16/h4-5H,1-3H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVZOKRHLQULLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629546 | |
Record name | 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761448-08-2 | |
Record name | 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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